N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
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Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative catalysts, solvents, and reaction conditions to achieve a more efficient and scalable process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions can vary depending on the desired product and the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole ring .
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological functions.
Uniqueness
What sets this compound apart from other similar compounds is its unique structure, which combines the indole ring with a phthalazinecarboxamide moiety. This unique combination allows for a diverse range of chemical reactions and biological activities, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C21H20N4O3 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C21H20N4O3/c1-24-21(27)15-7-4-3-6-14(15)19(23-24)20(26)22-11-13-25-12-10-16-17(25)8-5-9-18(16)28-2/h3-10,12H,11,13H2,1-2H3,(H,22,26) |
InChI Key |
JGOZJCHKHWMEOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
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